N-isopentyl-2-(1-naphthyloxy)acetamide
Description
N-Isopentyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative featuring a naphthalen-1-yloxy group at the C2 position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. This compound belongs to a broader class of phenoxyacetamides, which are studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, and receptor-modulating activities .
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C17H21NO2/c1-13(2)10-11-18-17(19)12-20-16-9-5-7-14-6-3-4-8-15(14)16/h3-9,13H,10-12H2,1-2H3,(H,18,19) |
InChI Key |
GWCLHNODMUDEEM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-isopentyl-2-(1-naphthyloxy)acetamide and its analogs:
*LogP values estimated using ChemDraw software.
Key Observations:
- Lipophilicity: The isopentyl-substituted compound exhibits moderate lipophilicity (LogP ~3.8), intermediate between the highly lipophilic diisopropylphenyl analog (LogP ~5.2) and the polar morpholinoethyl derivative (LogP ~2.1).
- Electronic Effects : Methoxy and phenyl substituents alter electron density at the acetamide carbonyl, influencing hydrogen-bonding capacity and receptor affinity .
N-(2-Morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide
This analog demonstrated potent sigma-1 receptor antagonism in a chronic constriction injury model, reducing hyperalgesia by 60% at 10 mg/kg. The morpholine ring enhances water solubility but may limit blood-brain barrier penetration compared to the isopentyl variant .
Nitro-Substituted Analogs (e.g., 6b, 6c in )
N-(1-Naphthyl)-2-phenylacetamide
The phenyl substituent in this analog may enhance π-π stacking interactions with aromatic residues in enzyme active sites, though its pharmacological profile remains uncharacterized .
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